molecular formula C12H9N B189437 2-Naphthylacetonitrile CAS No. 7498-57-9

2-Naphthylacetonitrile

Cat. No. B189437
CAS RN: 7498-57-9
M. Wt: 167.21 g/mol
InChI Key: LPCWDVLDJVZIHA-UHFFFAOYSA-N
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Patent
US08877975B2

Procedure details

To a stirred solution of sodium cyanide (10.5 g, 0.214 mol) in H2O (20 mL) was added a solution of 2-(bromomethyl)naphthalene (40.0 g, 0.181 mol) in EtOH (170 mL). The resulting mixture was heated at reflux for 3 h, then spin-evaporated in vacuo. The residue was partitioned between H2O (175 mL) and CH2Cl2 (200 mL). The aqueous layer was further extracted with CH2Cl2 (3×200 mL). The combined organic layers were dried over MgSO4 (5 g) and spin-evaporated in vacuo to a solid. The solid was dissolved in refluxing EtOH (100 mL). The clarified solution was stored at 3° C. for 16 h. Solids were collected by filtration and dried to constant weight in vacuo to give 24.8 g (81.9%) of product suitable for further transformation. A total of 257.2 g of material was prepared in this fashion.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
81.9%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1>O.CCO>[CH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[CH:15][C:6]=1[CH2:5][C:1]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
BrCC1=CC2=CC=CC=C2C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
170 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
spin-evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between H2O (175 mL) and CH2Cl2 (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with CH2Cl2 (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4 (5 g)
CUSTOM
Type
CUSTOM
Details
spin-evaporated in vacuo to a solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing EtOH (100 mL)
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried to constant weight in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 81.9%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.